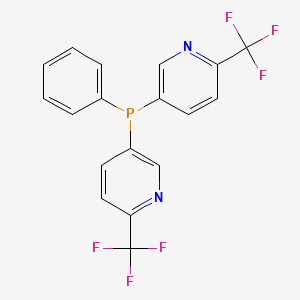
5,5'-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) is a chemical compound with the molecular formula C18H11F6N2P and a molecular weight of 400.26 g/mol . This compound is characterized by the presence of a phenylphosphane group linked to two pyridine rings, each substituted with a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) typically involves the reaction of 2-(trifluoromethyl)pyridine with phenylphosphane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency.
Analyse Chemischer Reaktionen
5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Wirkmechanismus
The mechanism of action of 5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings and the phosphorus atom in the phenylphosphane group. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ion used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) include:
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound also contains pyridine rings substituted with trifluoromethyl groups but lacks the phenylphosphane group.
2,2’-Bipyridine: A simpler compound with two pyridine rings connected by a single bond, without any additional substituents.
Phenylphosphane: A compound containing a phenyl group bonded to a phosphorus atom, without the pyridine rings. The uniqueness of 5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) lies in its combination of the phenylphosphane group with the trifluoromethyl-substituted pyridine rings, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C18H11F6N2P |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
phenyl-bis[6-(trifluoromethyl)pyridin-3-yl]phosphane |
InChI |
InChI=1S/C18H11F6N2P/c19-17(20,21)15-8-6-13(10-25-15)27(12-4-2-1-3-5-12)14-7-9-16(26-11-14)18(22,23)24/h1-11H |
InChI-Schlüssel |
FWZOAHGYZJRZAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CN=C(C=C2)C(F)(F)F)C3=CN=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


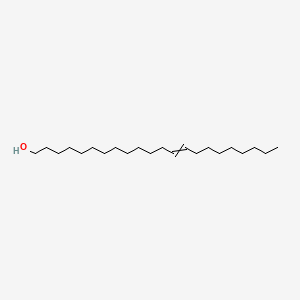

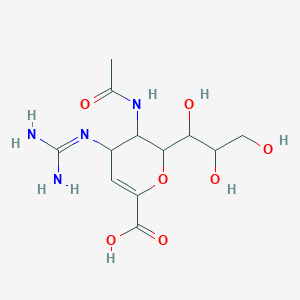
![1-(Tert-butoxycarbonyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15157007.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B15157010.png)
![1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B15157020.png)
![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)
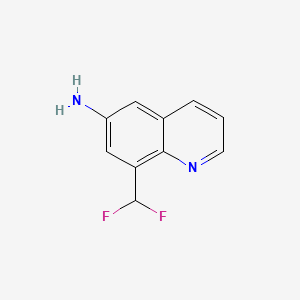
![copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B15157054.png)
![2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid](/img/structure/B15157063.png)
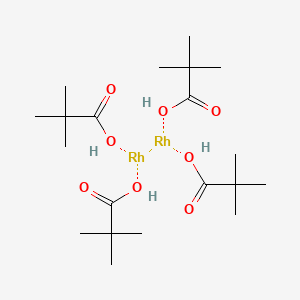
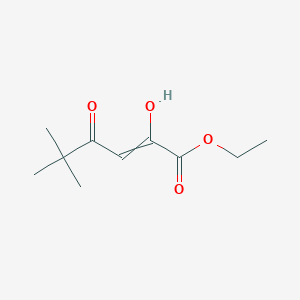
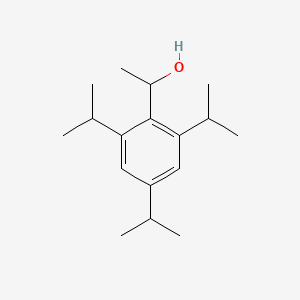
![9,18,27-trimethyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene](/img/structure/B15157092.png)
